molecular formula C7H10N2 B1337687 4,5-Dimethylpyridin-2-amine CAS No. 57963-11-8

4,5-Dimethylpyridin-2-amine

Cat. No. B1337687
CAS RN: 57963-11-8
M. Wt: 122.17 g/mol
InChI Key: VYQFIVPHBLAONR-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. In the case of 4,5-dimethylpyridin-2-amine, the pyridine ring is substituted with two methyl groups at the 4 and 5 positions and an amine group at the 2 position.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound related to 4,5-dimethylpyridin-2-amine, proceeds via a pyrylium salt intermediate, which is then reacted with amines such as methylamine or ethylamine to form N-alkylpyridinium salts . This suggests that a similar approach could be used for synthesizing 4,5-dimethylpyridin-2-amine, starting from an appropriate pyrylium salt and then introducing the amine group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of N-amino-3,5-dimethylpyridinium chloride, a compound structurally similar to 4,5-dimethylpyridin-2-amine, has been determined to be triclinic with specific space group parameters . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the reactivity and interactions of the compound.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including amination, as seen in the synthesis of N-amino-3,5-dimethylpyridinium chloride . The reactivity of the pyridine ring can be influenced by the presence of substituents, which can either activate or deactivate the ring towards further chemical transformations. For instance, the presence of electron-donating groups, such as methyl groups, can increase the nucleophilicity of the ring, facilitating reactions with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, including 4,5-dimethylpyridin-2-amine, are influenced by their molecular structure. The presence of an amine group can lead to the formation of hydrogen bonds, which can affect the compound's boiling point, solubility, and stability. The methyl groups can increase the hydrophobic character of the molecule, affecting its solubility in organic solvents. Spectroscopic methods such as NMR, FTIR, UV-Vis, and mass spectrometry are commonly used to characterize these compounds and confirm their structural properties .

Scientific Research Applications

Analysis of Heterocyclic Aromatic Amines

  • Food Chemistry Analysis : A study developed a sample preparation procedure to determine heterocyclic aromatic amines in cooked beefburgers, showcasing the analytical application of related compounds in food safety and chemistry. This method employed microwave-assisted solvent extraction and dispersive liquid-liquid microextraction, indicating the relevance of such amines in understanding chemical residues in cooked foods (Leidy B Agudelo Mesa, J. M. Padró, M. Reta, 2013).

Inorganic Chemistry

  • Copper(I) Iodide Chains : Research on the structure of copper(I) iodide chains with 2-amino-4,6-dimethylpyridine cation demonstrates the compound's role in forming complex inorganic structures, which could be pertinent to the development of new materials and catalytic processes (S. Haddad et al., 2004).

Organic Synthesis

  • Cyanoethoxycarbonylation of Aldehydes : Demonstrates the use of N,N-Dimethylpyridin-4-amine as a catalyst in the synthesis of ethylcyanocarbonates under solvent-free conditions, highlighting the utility of dimethylpyridine derivatives in facilitating organic reactions (Noor-ul H. Khan et al., 2010).

Polymer Chemistry

  • Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) : A study investigated highly active catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride, showcasing the potential of such compounds in the synthesis of important polymers (Kisoo Kim et al., 2018).

Material Science

  • Supramolecular Interactions : Research into the noncovalent supramolecular interactions in crystal structures of 2-amino-4,6-dimethylpyridinium derivatives highlights the role of such compounds in understanding material properties and design (Rawhi H. Al-Far, B. F. Ali, 2007).

Safety And Hazards

4,5-Dimethylpyridin-2-amine is classified as harmful if swallowed or inhaled, and may cause skin and eye irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

4,5-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQFIVPHBLAONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496630
Record name 4,5-Dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylpyridin-2-amine

CAS RN

57963-11-8
Record name 4,5-Dimethyl-2-pyridinamine
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Record name 4,5-Dimethylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylpyridin-2-amine
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Synthesis routes and methods

Procedure details

A solution of 3-(4,5-dimethylpyridin-2-yl)-2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one (9 g, 0.03 mol) in concentrated hydrochloric acid (100 mL) was heated at reflux overnight. The mixture was basified by saturated solution of Na2CO3 and extracted with CH2Cl2 (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated under vacuum to give 4,5-dimethylpyridin-2-amine (3.8 g, 97%), that was directly used in the next step without further purification.
Name
3-(4,5-dimethylpyridin-2-yl)-2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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